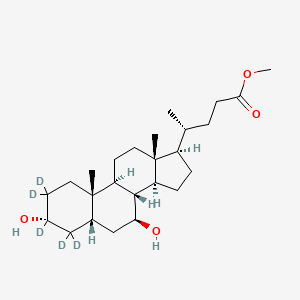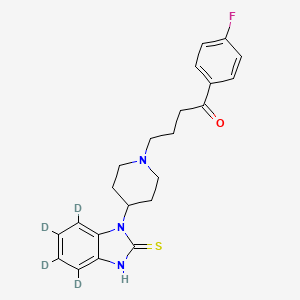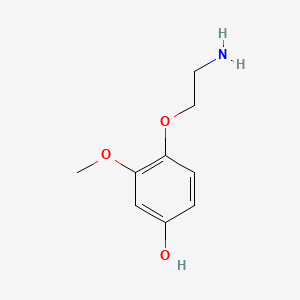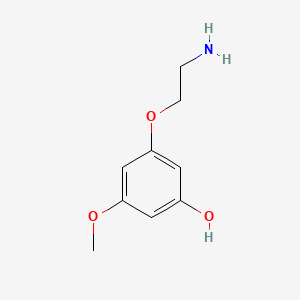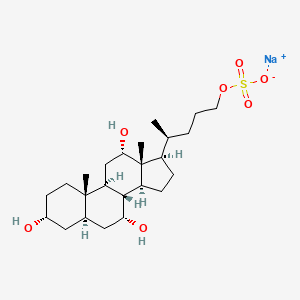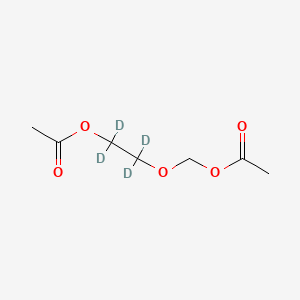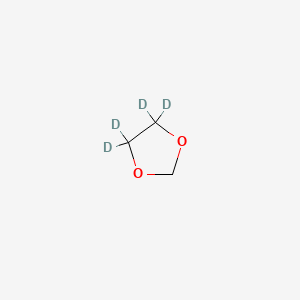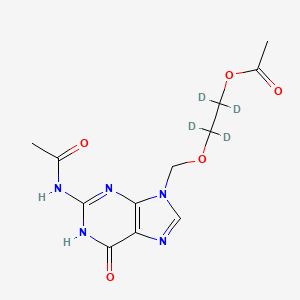
Iohexol-d5
Vue d'ensemble
Description
- Il s'agit d'un dérivé marqué au deutérium de l'iohexol, ce qui signifie que certains des atomes d'hydrogène de l'iohexol sont remplacés par des atomes de deutérium.
- L'this compound est couramment utilisé en myélographie, en tomodensitométrie (TDM) et dans d'autres procédures diagnostiques .
Iohexol-d5: (formule chimique: C₁₉H₂₁D₅I₃N₃O₉) est un agent de contraste radiographique utilisé à des fins d'imagerie.
Applications De Recherche Scientifique
Imaging: Iohexol-d5 is crucial for enhancing contrast in medical imaging, allowing visualization of blood vessels, organs, and tissues.
Pharmacokinetics Studies: Researchers use this compound as an internal standard for quantifying Iohexol levels in biological samples using mass spectrometry.
Environmental Monitoring: this compound can be employed in environmental studies to trace the fate and transport of Iohexol in water systems.
Mécanisme D'action
Target of Action
Iohexol-d5, like its unlabeled counterpart Iohexol, primarily targets the body structures that contain iodine . This property makes this compound an effective contrast agent used in various radiographic procedures .
Mode of Action
The mode of action of this compound involves the blocking of X-rays as they pass through the body . The organic iodine compounds in this compound provide attenuation of X-rays in direct proportion to the concentration of this compound . The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the X-rays . After intrathecal administration into the subarachnoid space, diffusion of this compound in the cerebrospinal fluid allows the visualization of the subarachnoid spaces of the head and spinal canal .
Biochemical Pathways
Its primary function is to enhance imaging due to its high iodine content attenuating the beam of X-rays during computed tomography examinations .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption from cerebrospinal fluid into the bloodstream and elimination by renal excretion . No significant metabolism occurs . The overall mean renal and total body clearances are 120 ± 18.6 and 131 ± 18.6 mL/min, respectively . The overall mean apparent volume of distribution is 165 ± 30.7 mL/kg . Urine contains 92.3 ± 4.4% of the dose, with most of the drug (89.9%) excreted within the first 12 hours .
Result of Action
The result of this compound’s action is the enhanced visualization of body structures containing iodine . This includes when visualizing arteries, veins, ventricles of the brain, the urinary system, and joints, as well as during computed tomography (CT scan) .
Action Environment
The action environment of this compound is primarily within the body structures that contain iodine . The efficacy and stability of this compound are influenced by factors such as the concentration and volume of the iodinated contrast agent in the path of the X-rays . Environmental factors that could potentially influence the action of this compound include the specific body structure being imaged, the method of administration, and the individual’s renal function .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Iohexol-d5, like its parent compound Iohexol, plays a significant role in biochemical reactions, particularly those involved in radiographic imaging . It interacts with various biomolecules, primarily through its iodine atoms, which have the ability to block X-rays, thereby allowing structures containing iodine to be delineated in contrast to those that do not . This interaction is crucial in enhancing the visibility of internal structures during radiographic procedures .
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role as a contrast agent. It influences cell function by enhancing the visibility of cellular structures during radiographic imaging .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily based on its ability to block X-rays. This is achieved through the iodine atoms present in the compound. When this compound is administered, it diffuses in the body and the iodine atoms interact with the X-rays, blocking them and allowing the visualization of structures containing iodine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that Iohexol, and by extension this compound, shows high stability, allowing for measurements to be performed in virtually all medical settings . The exact temporal effects of this compound, including its stability, degradation, and long-term effects on cellular function, may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. For instance, studies have shown that Iohexol, when administered intravenously to dogs and pigs, can be used to measure kidney function
Méthodes De Préparation
- La voie de synthèse de l'iohexol-d5 implique l'introduction d'atomes de deutérium dans l'iohexol.
- La substitution au deutérium peut se produire à des positions spécifiques de la molécule, ce qui donne l'this compound.
- Les méthodes de production industrielle impliquent généralement des étapes de synthèse et de purification spécialisées.
Analyse Des Réactions Chimiques
- L'iohexol-d5 ne subit pas de réactions chimiques significatives en lui-même, car il sert principalement d'agent de contraste.
- au cours de sa synthèse, des réactions de substitution au deutérium se produisent.
- Les réactifs couramment utilisés pour le marquage au deutérium comprennent les solvants deutérés et les agents deutérant.
- Les principaux produits formés sont divers dérivés marqués isotopiquement de l'iohexol.
Applications de la recherche scientifique
Imagerie: L'this compound est essentiel pour améliorer le contraste en imagerie médicale, permettant la visualisation des vaisseaux sanguins, des organes et des tissus.
Études de pharmacocinétique: Les chercheurs utilisent l'this compound comme étalon interne pour quantifier les niveaux d'iohexol dans les échantillons biologiques à l'aide de la spectrométrie de masse.
Surveillance environnementale: L'this compound peut être utilisé dans les études environnementales pour suivre le devenir et le transport de l'iohexol dans les systèmes aquatiques.
Mécanisme d'action
- Le mécanisme de l'this compound réside dans sa capacité à modifier l'atténuation des rayons X.
- Lorsqu'il est injecté dans le corps, il améliore le contraste entre les différents tissus, ce qui facilite l'imagerie diagnostique.
- Les cibles moléculaires comprennent les vaisseaux sanguins, le système nerveux central et d'autres organes.
Comparaison Avec Des Composés Similaires
- La singularité de l'iohexol-d5 découle de son marquage au deutérium, qui fournit une différence de masse distincte.
- Les composés similaires comprennent l'iohexol non deutéré et d'autres agents de contraste iodés.
Propriétés
IUPAC Name |
5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)/i4D2,7D2,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHXOOBQLCIOLC-OPCJXEHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675994 | |
| Record name | iohexol-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
826.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928623-33-0 | |
| Record name | iohexol-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the use of Iohexol-d5 contribute to the validation of the analytical method?
A2: Incorporating this compound in the method allows for assessing the method's accuracy and precision. By comparing the measured ratio of Iohexol to this compound in spiked samples with the known ratio, the method's accuracy can be evaluated. Additionally, analyzing the variability of this ratio across replicates determines the method's precision []. This approach ensures the reliability and reproducibility of the developed method for quantifying Iohexol in porcine and avian plasma.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B562752.png)
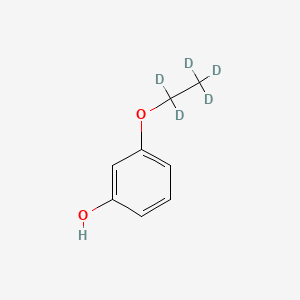
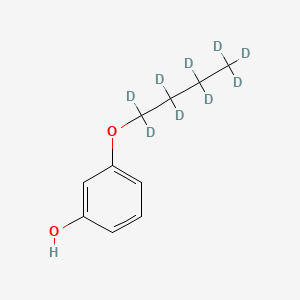
![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)
